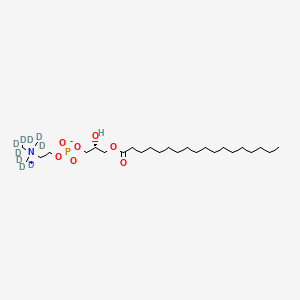
DL-|A-Hydroxybutyryl coenzyme A (lithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-β-Hydroxybutyryl coenzyme A lithium salt is a compound that plays a significant role in various biochemical processes. It is an intermediate in the metabolism of fatty acids and is involved in the production of energy in the body. This compound is also a substrate for several enzymatic reactions, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-β-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the conversion of β-hydroxybutyric acid to DL-β-Hydroxybutyryl coenzyme A lithium salt under specific conditions that ensure the purity and stability of the final product.
Industrial Production Methods: Industrial production of DL-β-Hydroxybutyryl coenzyme A lithium salt typically involves large-scale fermentation processes. These processes utilize bacterial strains that can produce β-hydroxybutyric acid, which is then converted to the desired compound through enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: DL-β-Hydroxybutyryl coenzyme A lithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its use in scientific research .
Common Reagents and Conditions: Common reagents used in the reactions involving DL-β-Hydroxybutyryl coenzyme A lithium salt include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes and to maintain the integrity of the compound .
Major Products Formed: The major products formed from the reactions of DL-β-Hydroxybutyryl coenzyme A lithium salt include polyhydroxyalkanoates, which are valuable biopolymers used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
DL-β-Hydroxybutyryl coenzyme A lithium salt has numerous applications in scientific research. It is used as a substrate in enzymatic assays to measure the specificity and kinetics of various enzymes . Additionally, it is employed in studies related to fatty acid metabolism, energy production, and the synthesis of biopolymers . Its role in the production of polyhydroxyalkanoates makes it valuable in the field of industrial biotechnology .
Wirkmechanismus
The mechanism of action of DL-β-Hydroxybutyryl coenzyme A lithium salt involves its conversion to bacterial polyhydroxyalkanoates by polyhydroxybutyrate synthases . This process is crucial for the metabolism of fatty acids and the production of energy in the body. The compound acts as a substrate for β-hydroxyacyl CoA dehydrogenase, which catalyzes its conversion to other metabolites involved in energy production .
Vergleich Mit ähnlichen Verbindungen
DL-β-Hydroxybutyryl coenzyme A lithium salt is unique in its structure and function compared to other similar compounds. Some similar compounds include:
- Acetoacetyl coenzyme A sodium salt hydrate
- Butyryl coenzyme A lithium salt hydrate
- Crotonoyl coenzyme A trilithium salt
- DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate
These compounds share some structural similarities but differ in their specific roles and applications in biochemical processes. DL-β-Hydroxybutyryl coenzyme A lithium salt stands out due to its involvement in the synthesis of polyhydroxyalkanoates and its role in fatty acid metabolism .
Eigenschaften
Molekularformel |
C25H42Li3N7O18P3S |
|---|---|
Molekulargewicht |
874.5 g/mol |
InChI |
InChI=1S/C25H42N7O18P3S.3Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/t13?,14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI-Schlüssel |
FJAMNPDOLWSWHX-YNPPOMEISA-N |
Isomerische SMILES |
[Li].[Li].[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
[Li].[Li].[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















